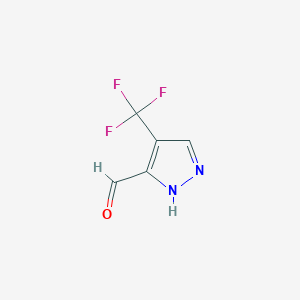
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This method provides moderate to excellent yields with high regioselectivity . The reaction conditions often include the use of copper(II) triflate (Cu(OTf)2) as a catalyst, 1,10-phenanthroline (phen) as a ligand, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving reagents like trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethylsulfonyl chloride (CF3SO2Cl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: TMSCF3 in the presence of a base, CF3SO2Cl in the presence of a nucleophile.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(Trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Various trifluoromethyl-substituted pyrazole derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its trifluoromethyl and aldehyde functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with applications in pharmaceuticals and agrochemicals.
Trifluorotoluene: Used as a precursor in the synthesis of various trifluoromethylated compounds.
Trifluoromethylpyridine: Widely used in the pharmaceutical and agrochemical industries for its unique properties.
Uniqueness
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to its combination of a trifluoromethyl group and an aldehyde functional group on a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H3F3N2O |
|---|---|
Molecular Weight |
164.09 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-10-4(3)2-11/h1-2H,(H,9,10) |
InChI Key |
KELRZEDCTXGZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















